

An In-depth Technical Guide to the Synthesis of (S)-Tco-peg3-NH2

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Compound of Interest

Compound Name: (S)-Tco-peg3-NH2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for **(S)-Tco-peg3-NH2**, a valuable heterobifunctional linker used in bioconjugation and drug development. The synthesis involves the diastereoselective preparation of an (S)-configured trans-cyclooctene (TCO) amine precursor, followed by its coupling to a PEG3 linker and subsequent deprotection. This guide is intended for an audience with a background in organic chemistry.

(S)-Tco-peg3-NH2 is a click chemistry reagent that contains a TCO group for inverse electron demand Diels-Alder (IEDDA) reactions with tetrazine-containing molecules.[1] The terminal amine group allows for covalent attachment to biomolecules or surfaces through the formation of stable amide bonds.[2][3] The PEG3 spacer enhances aqueous solubility and provides a flexible linkage, minimizing steric hindrance.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for the proposed synthetic pathway. These values are based on published data for analogous reactions and typical specifications for the final product.

Table 1: Physicochemical Properties of (S)-Tco-peg3-NH2

Property	Value	Reference
Molecular Formula	C ₁₇ H ₃₂ N ₂ O ₅	
Molecular Weight	344.45 g/mol	
Appearance	Colorless to slightly yellow oil	
Purity	≥95% (HPLC)	
Solubility	DMSO, DMF, DCM, THF, Chloroform	
Storage	-20°C, desiccated	

Table 2: Proposed Reaction Yields and Conditions

Step	Reaction	Key Reagents	Solvent	Temp.	Time	Typical Yield	Reference
1	Synthesis of (S)-trans-cyclooct-4-en-1-amine	trans-cyclooct-4-enone, (S)-2-amino-diphenyl-1-phenylethanol, Ti(OiPr) ₄ , NaBH ₄	THF	-78°C to rt	12-24 h	80-90%	(adapted)
2	Synthesis of Boc-NH-PEG3-COOH	Boc-NH-PEG3-OH, Jones reagent	Acetone	0°C to rt	2-4 h	>90%	Standard Oxidation
3	Amide Coupling	(S)-TCO-NH ₂ , Boc-NH-PEG3-COOH, EDC, HOBt, DIPEA	DMF	rt	12-16 h	70-85%	
4	Boc Deprotection	Boc-protected intermediate	TFA/DCM (1:1)	rt	1-2 h	>95%	

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis of **(S)-Tco-peg3-NH2**.

Step 1: Diastereoselective Synthesis of (S)-trans-cyclooct-4-en-1-amine

This procedure is adapted from the diastereoselective synthesis of trans-cyclooctene derivatives. It utilizes a chiral auxiliary to direct the stereoselective reduction of an imine intermediate.

- **Imine Formation:** To a solution of trans-cyclooct-4-enone (1.0 eq) in anhydrous THF under an argon atmosphere, add (S)-2-amino-diphenyl-1-phenylethanol (1.1 eq) and titanium isopropoxide ($\text{Ti}(\text{OiPr})_4$, 1.5 eq). Stir the mixture at room temperature for 12 hours.
- **Diastereoselective Reduction:** Cool the reaction mixture to -78°C and add sodium borohydride (NaBH_4 , 2.0 eq) portion-wise. Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
- **Work-up and Purification:** Quench the reaction by the slow addition of water. Filter the resulting suspension through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel chromatography to yield (S)-trans-cyclooct-4-en-1-amine.

Step 2: Synthesis of Boc-NH-PEG3-COOH

This protocol describes the oxidation of the terminal alcohol of commercially available Boc-NH-PEG3-OH to a carboxylic acid.

- **Oxidation:** Dissolve Boc-NH-PEG3-OH (1.0 eq) in acetone and cool the solution to 0°C in an ice bath. Add Jones reagent dropwise until a persistent orange color is observed.
- **Quenching and Extraction:** Quench the reaction by adding isopropanol until the solution turns colorless. Remove the acetone under reduced pressure. Dilute the residue with water and extract with ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford Boc-NH-PEG3-COOH as a viscous oil.

Step 3: Amide Coupling of (S)-TCO-NH₂ and Boc-NH-PEG3-COOH

This procedure follows a standard EDC/HOBt coupling protocol to form the amide bond.

- **Activation of Carboxylic Acid:** To a solution of Boc-NH-PEG3-COOH (1.1 eq) in anhydrous DMF, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), Hydroxybenzotriazole (HOBt, 1.2 eq), and Diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 30 minutes.
- **Amide Bond Formation:** Add a solution of (S)-trans-cyclooct-4-en-1-amine (1.0 eq) in DMF to the activated ester solution. Stir the reaction mixture at room temperature for 12-16 hours.
- **Work-up and Purification:** Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain the Boc-protected intermediate.

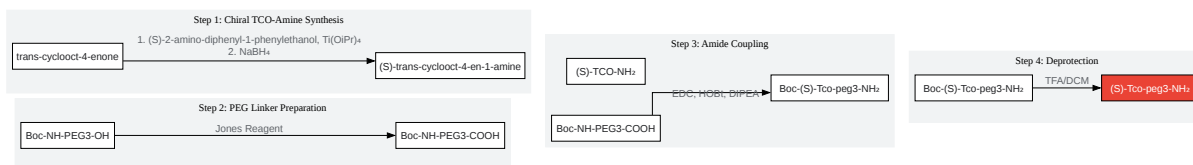
Step 4: Boc Deprotection to Yield (S)-Tco-peg3-NH₂

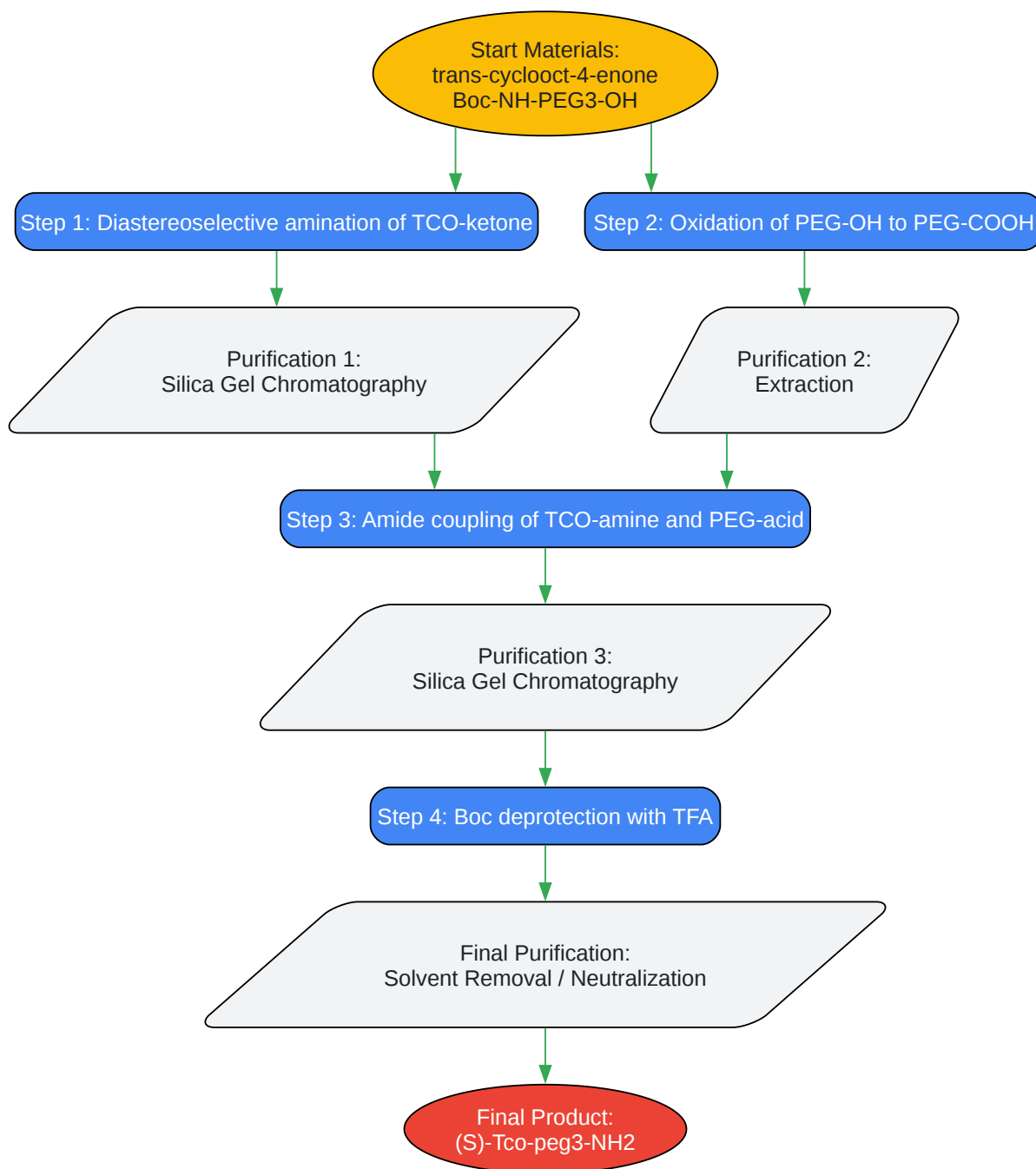
This is a standard procedure for the removal of a tert-butyloxycarbonyl (Boc) protecting group.

- **Deprotection:** Dissolve the Boc-protected intermediate from Step 3 in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). Stir the solution at room temperature for 1-2 hours.
- **Removal of Acid:** Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene (3x) to ensure complete removal of residual acid.
- **Final Product:** The resulting residue is the TFA salt of **(S)-Tco-peg3-NH₂**. If the free amine is required, the residue can be dissolved in a minimal amount of water and neutralized with a mild base (e.g., sodium bicarbonate) before extraction with an organic solvent. The final product is typically a viscous oil.

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.





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